molecular formula C15H15NO2 B4965747 3-(4-aminophenyl)-2-phenylpropanoic acid CAS No. 6318-46-3

3-(4-aminophenyl)-2-phenylpropanoic acid

Cat. No.: B4965747
CAS No.: 6318-46-3
M. Wt: 241.28 g/mol
InChI Key: XONFDEZWKOHVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminophenyl)-2-phenylpropanoic acid is an organic compound that features both an amino group and a carboxylic acid group attached to a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-aminophenyl)-2-phenylpropanoic acid typically involves the following steps:

    Starting Materials: Benzaldehyde and 4-nitrobenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base to form a nitrostyrene intermediate.

    Reduction: The nitrostyrene intermediate is then reduced using hydrogenation or other reducing agents to yield the corresponding amine.

    Carboxylation: The amine is then carboxylated to form the final product, this compound.

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Agonists and Antagonists Development

Recent studies have identified 3-(4-aminophenyl)-2-phenylpropanoic acid as a scaffold for developing novel agonists and antagonists targeting free fatty acid receptors (FFARs). High-throughput screening has revealed compounds based on this structure that effectively modulate receptor activity, indicating potential applications in metabolic disorders and obesity management .

Anti-inflammatory Properties

Research has demonstrated that derivatives of this compound can inhibit the production of pro-inflammatory cytokines in immune cells. This property suggests its potential use in treating chronic inflammatory conditions such as rheumatoid arthritis and other autoimmune diseases .

Neuroprotective Effects

In animal models of cerebral ischemia, compounds derived from this acid have shown efficacy in reducing neuronal damage and improving neurological outcomes. This suggests potential applications in neuroprotection during stroke or traumatic brain injury .

Synthesis and Chemical Reactions

This compound can be synthesized through various methods, including the reduction of nitrophenyl derivatives or through enzymatic resolution techniques. These synthetic pathways allow for the production of enantiomerically pure forms, which are crucial for pharmacological applications .

Case Study 1: Treatment of Chronic Diseases

A study evaluated the effects of a compound based on this compound in a model of rheumatoid arthritis. The compound significantly reduced inflammation markers and improved joint function in treated animals compared to controls. This highlights its therapeutic potential in managing chronic inflammatory diseases .

Case Study 2: Metabolic Disorders

In another study focusing on metabolic syndrome, derivatives of this compound were tested for their ability to regulate lipid metabolism. Results indicated a reduction in triglyceride levels and improved insulin sensitivity in treated subjects, suggesting a role in the management of metabolic disorders .

Data Table: Summary of Applications

Application AreaDescriptionEvidence Source
Agonist/AntagonistDevelopment for FFAR modulation
Anti-inflammatoryInhibition of cytokine production
NeuroprotectiveReduction of neuronal damage in ischemic models
Chronic Disease TreatmentEfficacy in rheumatoid arthritis models
Metabolic RegulationImprovement in lipid profiles and insulin sensitivity

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-2-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the aromatic rings can participate in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 4-Aminophenylacetic acid
  • 4-Aminobenzoic acid
  • 4-Aminophenylpropanoic acid

Comparison: 3-(4-Aminophenyl)-2-phenylpropanoic acid is unique due to the presence of both an amino group and a phenyl group on the propanoic acid backbone. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that may only have one functional group. Additionally, the presence of the phenyl group can enhance its stability and reactivity in certain chemical environments.

Biological Activity

3-(4-Aminophenyl)-2-phenylpropanoic acid, often referred to as a derivative of 2-aryl-propionic acids, has garnered attention for its potential therapeutic applications. This compound exhibits various biological activities, including anti-inflammatory and analgesic effects. Understanding its biological activity is crucial for exploring its applications in medical and pharmaceutical fields.

Chemical Structure and Properties

The structure of this compound features an amino group attached to a phenyl ring, which contributes to its biological activity. The molecular formula is C16H17NO2, with a molecular weight of approximately 255.31 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes. Specifically, it has been noted for its ability to inhibit chemotaxis of polymorphonuclear leukocytes (PMNs), which play a significant role in inflammation .

Anti-inflammatory Effects

Research indicates that this compound can effectively reduce inflammation by inhibiting the recruitment of PMNs at inflammation sites. This action is mediated through the modulation of chemokine receptors, particularly CXCL8, which is crucial for leukocyte movement .

Analgesic Properties

The compound has also demonstrated analgesic effects in various animal models. In studies involving transient cerebral ischemia induced by middle cerebral artery occlusion in rats, the compound significantly reduced PMN infiltration and infarct size while improving neurological functions .

Study on Inflammation

A study evaluated the efficacy of this compound in a model of inflammation induced by lipopolysaccharides (LPS). The results showed a marked decrease in pro-inflammatory cytokines and leukocyte infiltration in treated groups compared to controls, suggesting its potential as an anti-inflammatory agent .

Analgesic Efficacy in Neurological Models

In another study focusing on neurological impairment post-stroke, the compound was administered to rats following induced ischemia. The results indicated significant improvements in neurological scores and reductions in brain damage markers, highlighting its potential therapeutic benefits for stroke patients .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of PMN recruitment
AnalgesicReduction in pain response
NeuroprotectiveImprovement in neurological functions

Properties

IUPAC Name

3-(4-aminophenyl)-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONFDEZWKOHVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283452
Record name 3-(4-Aminophenyl)-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6318-46-3
Record name NSC31626
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Aminophenyl)-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.